molecular formula C21H22N6O4 B2985784 5-Methyl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538320-21-7

5-Methyl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2985784
CAS RN: 538320-21-7
M. Wt: 422.445
InChI Key: ZZSPYNNOPVVHNV-UHFFFAOYSA-N
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Description

Synthesis Analysis


Molecular Structure Analysis

The molecular structure of this compound is intricate. It comprises a pyrimidine ring fused with a triazolo ring, along with a pyridine substituent at one position and a trimethoxyphenyl group at another. The arrangement of atoms, bond angles, and stereochemistry play a crucial role in its biological activity. Computational studies and X-ray crystallography have provided insights into its 3D structure and conformation .


Chemical Reactions Analysis

Understanding the reactivity of this compound is essential for designing derivatives with improved properties. Researchers have explored its behavior in various chemical reactions, such as nucleophilic substitutions, oxidative processes, and cyclizations. Investigating its reactivity with different functional groups can guide the design of analogs with enhanced biological activity .


Physical And Chemical Properties Analysis

  • Other Spectroscopic Data : NMR signals at specific chemical shifts

Mechanism of Action

5-Methyl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide likely exerts its effects through specific molecular targets. One such target could be CDK2 (cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 may lead to cell cycle arrest and apoptosis in cancer cells. Further mechanistic studies are needed to validate this hypothesis .

properties

IUPAC Name

5-methyl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-11-16(19(22)28)17(12-5-7-23-8-6-12)27-21(24-11)25-20(26-27)13-9-14(29-2)18(31-4)15(10-13)30-3/h5-10,17H,1-4H3,(H2,22,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSPYNNOPVVHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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